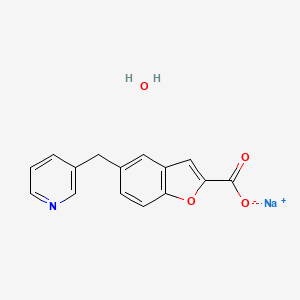

![molecular formula C21H32O2 B1260822 (5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)

(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone.

Applications De Recherche Scientifique

Androgen Biosynthesis Inhibition

The compound exhibits potential as an inhibitor in androgen biosynthesis. Djigoué et al. (2012) studied two androsterone derivatives with similar steroidal shapes but differing in their extra E ring, which rationalizes their biological results in androgen biosynthesis inhibition (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Structural Analysis in Medicinal Chemistry

In medicinal chemistry, the compound's structure, including its ring conformations and molecular interactions, is of interest. For instance, Zhou et al. (2015) analyzed the crystal structure of a related compound, noting its steroidal system and intermolecular interactions, which are relevant in drug design and synthesis (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Antimicrobial and Antitumor Activities

Some derivatives of this compound demonstrate significant antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the title compound, and found promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).

Applications in Synthesizing Agonists for Liver X Receptor

The compound's derivatives can be used in synthesizing liver X receptor (LXR) agonists, which are important in regulating cholesterol metabolism. Ching (2013) synthesized bile acid analogs using a similar compound as a steroidal scaffold, revealing its potential in developing LXR regulators (Ching, 2013).

Potential in Treating Sickle Cell Anemia

Compounds structurally related to the title compound have been identified as having potential in treating sickle cell anemia. Olushola-Siedoks et al. (2020) identified compounds with a strong binding affinity for hemoglobin S, suggesting their role in the management of sickle cell anemia (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).

Exploration in Cancer Research

The compound's derivatives are also explored in cancer research. Coombs et al. (1986) conducted X-ray crystallographic structure analyses on cyclopenta[a]phenanthrene derivatives to understand the effects of molecular structure on carcinogenic activity (Coombs, Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).

Propriétés

Formule moléculaire |

C21H32O2 |

|---|---|

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17?,18+,19+,20+,21-/m1/s1 |

Clé InChI |

XMRPGKVKISIQBV-IKAFFPRBSA-N |

SMILES isomérique |

CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)